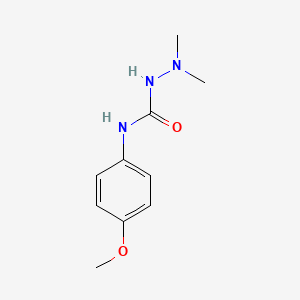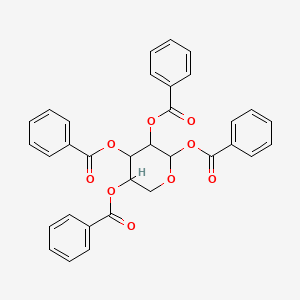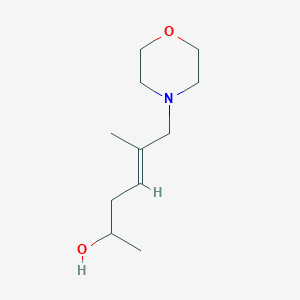
5-Methyl-6-morpholino-4-hexen-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-morpholino-4-hexen-2-OL: is an organic compound with the molecular formula C11H21NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a hexenol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-morpholino-4-hexen-2-OL typically involves the reaction of morpholine with a suitable hexenol precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 5-methyl-4-hexen-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the compound is typically achieved through distillation or chromatography techniques.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methyl-6-morpholino-4-hexen-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Functionalized morpholine derivatives
科学的研究の応用
Chemistry: 5-Methyl-6-morpholino-4-hexen-2-OL is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its morpholine ring is a common motif in many pharmaceuticals, making it a valuable precursor in drug discovery.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for the development of new therapeutic agents. Research into its biological activity and mechanism of action can lead to the discovery of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 5-Methyl-6-morpholino-4-hexen-2-OL involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.
類似化合物との比較
- 3-Methyl-5-hexen-3-ol
- 3-Ethyl-5-hexen-3-ol
- 3,5-Dimethyl-5-hexen-3-ol
- 3-Methyl-1-hexen-3-ol
- 5-Methyl-1-hexen-3-ol
Comparison: 5-Methyl-6-morpholino-4-hexen-2-OL is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other hexenol derivatives, this compound offers enhanced reactivity and potential for functionalization. Its morpholine ring also provides additional sites for interaction with biological targets, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
72908-62-4 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC名 |
(E)-5-methyl-6-morpholin-4-ylhex-4-en-2-ol |
InChI |
InChI=1S/C11H21NO2/c1-10(3-4-11(2)13)9-12-5-7-14-8-6-12/h3,11,13H,4-9H2,1-2H3/b10-3+ |
InChIキー |
KTWDFYADAJXZMB-XCVCLJGOSA-N |
異性体SMILES |
CC(C/C=C(\C)/CN1CCOCC1)O |
正規SMILES |
CC(CC=C(C)CN1CCOCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


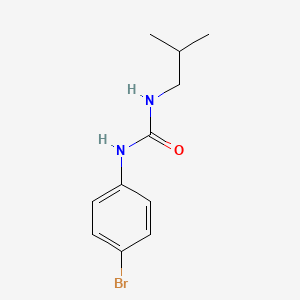
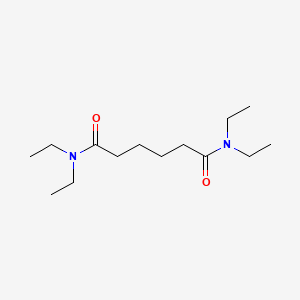

![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
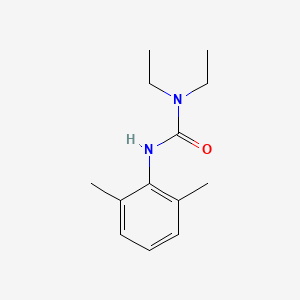

![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)



